1-methyl-6-oxo-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
1-methyl-6-oxo-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a heterocyclic compound belonging to the pyrimidine family This compound is characterized by the presence of a mercapto group, a methyl group, an oxo group, and a phenyl group attached to a dihydropyrimidine ring
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antimicrobial activity and inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism .
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonds, π-π stackings, or hydrophobic interactions .
Biochemical Pathways
The compound may affect the biochemical pathways related to its targets. For instance, if it inhibits XO, it could potentially affect purine metabolism, leading to decreased production of uric acid . This could be beneficial in the treatment of conditions like gout or kidney stones.
Pharmacokinetics
Similar compounds have been reported to have good bioavailability
Result of Action
Similar compounds have shown antimicrobial activity and the ability to inhibit XO , suggesting potential therapeutic applications in treating infections and conditions related to high levels of uric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-thiouracil with an appropriate phenyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-oxo-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives have been investigated for their antimicrobial and anticancer properties.
Industry: It is used in the development of advanced materials with specific electronic and optical properties .
Comparison with Similar Compounds
Similar Compounds
2-thiouracil: A precursor in the synthesis of 1-methyl-6-oxo-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide.
5-cyanothiouracil: Another pyrimidine derivative with similar structural features.
Thiazolo[4,5-d]pyrimidine derivatives: Compounds with a fused thiazole ring, exhibiting similar biological activities .
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a versatile building block make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-methyl-4-oxo-N-phenyl-2-sulfanylidene-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-15-11(17)9(7-13-12(15)18)10(16)14-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,18)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETGWUOSDPLZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=S)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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